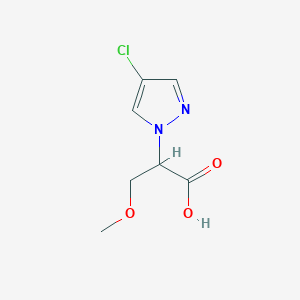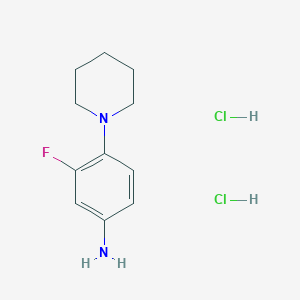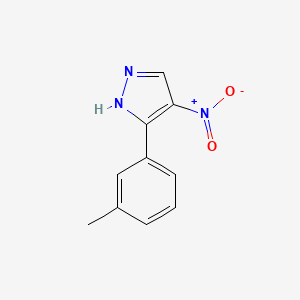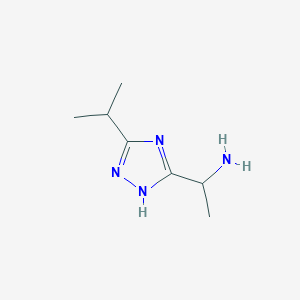
1-(3-Isopropyl-1H-1,2,4-triazol-5-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Isopropyl-1H-1,2,4-triazol-5-yl)ethanamine is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an isopropyl group attached to the triazole ring and an ethanamine side chain. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isopropyl-1H-1,2,4-triazol-5-yl)ethanamine can be achieved through various synthetic routes. One common method involves the reaction of isopropyl hydrazine with ethyl acetoacetate to form the intermediate 3-isopropyl-1H-1,2,4-triazole-5-carboxylic acid. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and high-pressure reactors are often employed to optimize the reaction conditions and achieve high yields.
Chemical Reactions Analysis
Types of Reactions
1-(3-Isopropyl-1H-1,2,4-triazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
1-(3-Isopropyl-1H-1,2,4-triazol-5-yl)ethanamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Isopropyl-1H-1,2,4-triazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Isopropyl-1H-1,2,4-triazol-5-amine
- 3-Ethyl-1H-1,2,4-triazol-5-amine
- 3-Methyl-1H-1,2,4-triazol-5-amine
- 1-Propyl-1H-1,2,4-triazol-3-amine
Uniqueness
1-(3-Isopropyl-1H-1,2,4-triazol-5-yl)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine side chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H14N4 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine |
InChI |
InChI=1S/C7H14N4/c1-4(2)6-9-7(5(3)8)11-10-6/h4-5H,8H2,1-3H3,(H,9,10,11) |
InChI Key |
DRBNIMQCGWBAAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNC(=N1)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


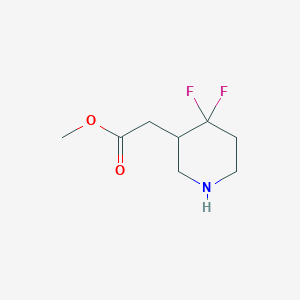


![2-Methyl-3-(methylthio)-4-(4-nitrophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11810147.png)
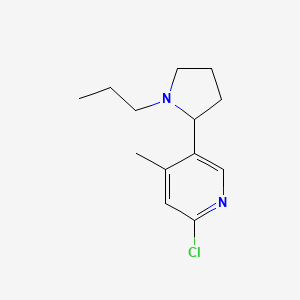
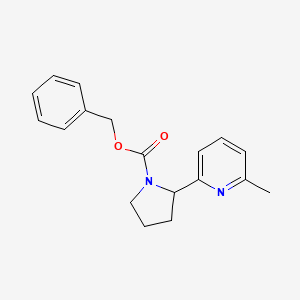

![7-Chloro-5-nitrobenzo[d]oxazole](/img/structure/B11810163.png)
